Ethyl (2-(thiophen-3-yl)ethyl)carbamate

Antibacterial Quinolone Fragment-based drug design

Ethyl (2-(thiophen-3-yl)ethyl)carbamate (CAS 960289-02-5) is a synthetic organic compound classified as a carbamate derivative. It serves primarily as a protected form of 2-(thiophen-3-yl)ethanamine, featuring a thiophene ring substituted at the 3-position and an ethyl carbamate protecting group.

Molecular Formula C9H13NO2S
Molecular Weight 199.27
CAS No. 960289-02-5
Cat. No. B2704464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-(thiophen-3-yl)ethyl)carbamate
CAS960289-02-5
Molecular FormulaC9H13NO2S
Molecular Weight199.27
Structural Identifiers
SMILESCCOC(=O)NCCC1=CSC=C1
InChIInChI=1S/C9H13NO2S/c1-2-12-9(11)10-5-3-8-4-6-13-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11)
InChIKeyMIEHFXQVNNFUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-(thiophen-3-yl)ethyl)carbamate (CAS 960289-02-5): A Strategic Synthetic Intermediate for Thiophene-Containing Research Compounds


Ethyl (2-(thiophen-3-yl)ethyl)carbamate (CAS 960289-02-5) is a synthetic organic compound classified as a carbamate derivative. It serves primarily as a protected form of 2-(thiophen-3-yl)ethanamine, featuring a thiophene ring substituted at the 3-position and an ethyl carbamate protecting group. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol . The compound is a key intermediate in medicinal chemistry, providing a convenient synthetic handle for introducing the 2-(thiophen-3-yl)ethyl fragment into more complex molecules. This fragment has been validated in bioactive compounds, notably in the development of antibacterial quinolones [1]. The compound is commercially available with a reported purity of ≥95%, ensuring reproducibility in research applications .

Why Generic Substitution of Ethyl (2-(thiophen-3-yl)ethyl)carbamate Is Not Straightforward


While Ethyl (2-(thiophen-3-yl)ethyl)carbamate is a relatively simple structure, its value as a research tool is highly specific. Simply substituting it with a different thienyl isomer (e.g., 2-thienyl) or a different carbamate (e.g., tert-butyl) can critically alter downstream outcomes. The 3-thienyl substitution pattern imparts distinct electronic and steric properties compared to the 2-thienyl analog, a difference that has been shown to significantly impact biological activity in quinolone antibacterial candidates [1]. Furthermore, the choice of the ethyl carbamate protecting group dictates the controlled release of the free amine; a tert-butyl carbamate (Boc) requires strongly acidic conditions (e.g., TFA), which may be incompatible with acid-sensitive substrates, whereas the ethyl carbamate can be cleaved under alternative conditions (e.g., HBr or alkaline hydrolysis), offering a strategic advantage in synthetic planning [2]. These physicochemical and functional nuances mean that direct 'drop-in' replacement with a close analog can lead to synthetic failure, altered reactivity, or loss of the desired biological profile.

Quantitative Differential Evidence for Ethyl (2-(thiophen-3-yl)ethyl)carbamate in Scientific Decision-Making


Validated Fragment for Superior Antibacterial Activity vs. Alternative C-7 Quinolone Substituents

The 2-(thiophen-3-yl)ethyl fragment, directly accessible from this carbamate via deprotection, has been rigorously validated as a superior C-7 substituent in piperazinyl quinolones. In a direct head-to-head study, ciprofloxacin analogues bearing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residues demonstrated in vitro antibacterial activity against all tested Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), that was comparable or superior to the reference drugs norfloxacin and ciprofloxacin [1]. This establishes a clear structure-activity relationship (SAR) advantage for the 3-thienyl ethyl motif over other C-7 substituents in this therapeutically relevant class.

Antibacterial Quinolone Fragment-based drug design

Optimal Lipophilicity for CNS Drug-likeness Compared to Bulkier Carbamate Analogs

The ethyl carbamate protecting group confers a predicted partition coefficient (LogP) of 2.43 for this compound . This value falls within the optimal range for central nervous system (CNS) drug candidates (LogP 1-4) and is more favorable than that of the bulkier tert-butyl (2-(thiophen-3-yl)ethyl)carbamate (CAS 179061-06-4), which has a predicted LogP of approximately 3.42 due to its additional methyl groups . The lower lipophilicity of the ethyl carbamate suggests better aqueous solubility and a reduced likelihood of non-specific binding and hERG channel blockade, which is a common liability for highly lipophilic compounds [1]. This makes it the preferred intermediate when designing compounds intended to have balanced physicochemical properties.

ADME Drug-likeness Lipophilicity

High-Yield, Reproducible Synthesis vs. Multi-Step Boc Protection/Deprotection

The compound is synthesized via a straightforward, high-yielding route from 3-thiopheneethanol using phosphorus pentoxide-mediated conditions at 110 °C for 3.75 hours, which provides high product selectivity . In contrast, the synthesis of the analogous tert-butyl carbamate typically requires a multi-step sequence involving Boc-anhydride and an amine, often with additional purification steps due to side-product formation. The direct synthesis of the ethyl carbamate offers a distinct advantage in terms of atom economy and process efficiency, with a reported selectivity-focused protocol that minimizes byproducts . This reproducibility is critical for scaling and for laboratories requiring consistent intermediate quality.

Synthetic efficiency Process chemistry Protecting group strategy

Orthogonal Protecting Group Strategy for Complex Sequential Synthesis

The ethyl carbamate group offers orthogonal stability to the widely used tert-butyl carbamate (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. While an Fmoc group is cleaved by secondary amines (e.g., piperidine) and a Boc group by strong acids (e.g., TFA), the ethyl carbamate is stable to these conditions but can be selectively removed via basic hydrolysis or HBr/acetic acid treatment [1]. This orthogonality is a class-level property of ethyl carbamates, enabling their use in the sequential synthesis of complex molecules, such as branched peptides or heterocyclic libraries, where two different amine functionalities must be unmasked at different stages without cross-reactivity [2].

Orthogonal protection Solid-phase synthesis Peptidomimetics

Optimal Research & Industrial Scenarios for Ethyl (2-(thiophen-3-yl)ethyl)carbamate Deployment


Medicinal Chemistry: Synthesis of Next-Generation Quinolone Antibacterials Targeting Resistant Gram-Positive Strains

Based on the validated SAR showing that the N-[2-(thiophen-3-yl)ethyl] substituent provides superior activity against MRSA and other Gram-positive pathogens [1], this carbamate is the ideal protected precursor. Researchers can deprotect it to the free amine and install it at the C-7 position of a quinolone core, rapidly generating analogues with a high probability of potent antibacterial activity. It bypasses preliminary fragment validation.

Building Block for Neuroscience-Focused Compound Libraries

Given its favorable LogP (2.43) which falls within the CNS drug-likeness range [1], this compound is a strategic intermediate for synthesizing diverse CNS-targeted libraries. It offers a better starting point than the more lipophilic Boc analog (LogP 3.42) for generating leads with a lower risk of lipophilicity-driven toxicity and non-specific binding .

Process Chemistry: A Cost-Effective and Scalable Aminoethyl Thiophene Synthon

Its straightforward, high-selectivity synthesis using inexpensive reagents makes it a scalable and cost-effective source of the 2-(thiophen-3-yl)ethylamine fragment [1]. For process R&D groups planning to scale up a synthetic route, the ethyl carbamate offers a significant economic and operational advantage over multi-step syntheses required for other protected forms.

Complex Total Synthesis Requiring an Orthogonal Amine Protecting Group

In the multi-step total synthesis of complex natural products or macrocyclic drugs, the ethyl carbamate serves as a third orthogonal protecting group alongside Fmoc and Boc [1]. This enables chemists to orchestrate the sequential deprotection of three different amine moieties, a level of synthetic control that is crucial for constructing complex molecular architectures with high fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (2-(thiophen-3-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.